Cas no 1937215-02-5 (Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)-)

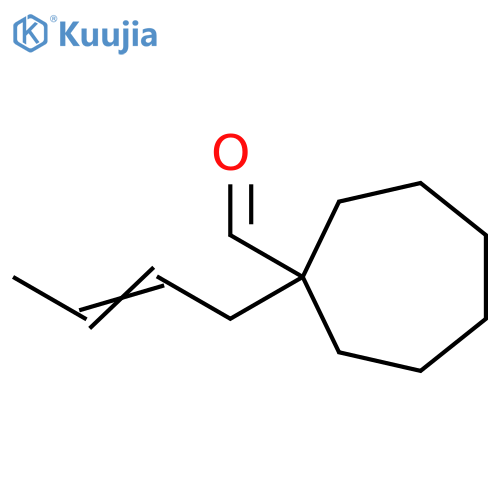

1937215-02-5 structure

商品名:Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)-

CAS番号:1937215-02-5

MF:C12H20O

メガワット:180.286603927612

CID:5253741

Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- 化学的及び物理的性質

名前と識別子

-

- Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)-

-

- インチ: 1S/C12H20O/c1-2-3-8-12(11-13)9-6-4-5-7-10-12/h2-3,11H,4-10H2,1H3

- InChIKey: AZWCXENRUPSQGT-UHFFFAOYSA-N

- ほほえんだ: C1(CC=CC)(C=O)CCCCCC1

Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-368166-2.5g |

1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |

1937215-02-5 | 2.5g |

$2492.0 | 2023-05-30 | ||

| Enamine | EN300-368166-1.0g |

1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |

1937215-02-5 | 1g |

$1272.0 | 2023-05-30 | ||

| Enamine | EN300-368166-0.25g |

1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |

1937215-02-5 | 0.25g |

$1170.0 | 2023-05-30 | ||

| Enamine | EN300-368166-5.0g |

1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |

1937215-02-5 | 5g |

$3687.0 | 2023-05-30 | ||

| Enamine | EN300-368166-0.1g |

1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |

1937215-02-5 | 0.1g |

$1119.0 | 2023-05-30 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059071-1g |

1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde |

1937215-02-5 | 95% | 1g |

¥5481.0 | 2023-03-19 | |

| Enamine | EN300-368166-0.05g |

1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |

1937215-02-5 | 0.05g |

$1068.0 | 2023-05-30 | ||

| Enamine | EN300-368166-0.5g |

1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |

1937215-02-5 | 0.5g |

$1221.0 | 2023-05-30 | ||

| Enamine | EN300-368166-10.0g |

1-(but-2-en-1-yl)cycloheptane-1-carbaldehyde |

1937215-02-5 | 10g |

$5467.0 | 2023-05-30 |

Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)- 関連文献

-

1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

3. Book reviews

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

1937215-02-5 (Cycloheptanecarboxaldehyde, 1-(2-buten-1-yl)-) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量